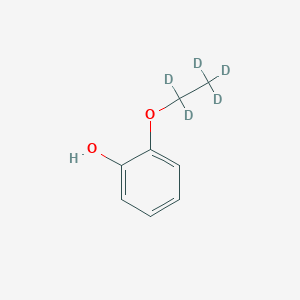

2-Ethoxyphenol-d5

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1,1,2,2,2-pentadeuterioethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-2-10-8-6-4-3-5-7(8)9/h3-6,9H,2H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEFFSWKSMRFRQ-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30482719 | |

| Record name | 2-Ethoxy-d5-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117320-30-6 | |

| Record name | 2-Ethoxy-d5-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Ethoxyphenol-d5 chemical properties and structure

An In-depth Technical Guide to 2-Ethoxyphenol-d5: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound. The document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. This compound is the deuterated analog of 2-Ethoxyphenol, a compound used in the synthesis of pharmaceuticals and as a flavoring agent.[1][2] The incorporation of five deuterium atoms in the ethoxy group makes this compound a valuable internal standard for mass spectrometry-based quantitative analysis.[3][]

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. For comparison, the properties of its non-deuterated counterpart, 2-Ethoxyphenol, are also provided.

| Property | This compound | 2-Ethoxyphenol |

| CAS Number | 117320-30-6[5][6] | 94-71-3[1] |

| Molecular Formula | C₈H₅D₅O₂[7] | C₈H₁₀O₂[1] |

| Molecular Weight | 143.19 g/mol [5] | 138.16 g/mol [1] |

| IUPAC Name | 2-(1,1,2,2,2-pentadeuterioethoxy)phenol[5] | 2-ethoxyphenol[1] |

| Synonyms | Guaethol-d5, Catechol Monoethyl Ether-d5, o-Ethoxyphenol-d5[3][] | Guaethol, Catechol monoethyl ether, o-Ethoxyphenol[1] |

| Appearance | Colorless Liquid[8][9] | Low-melting solid or liquid[1] |

| Melting Point | Not available | 20-25 °C[1] |

| Boiling Point | Not available | 216-217 °C[1] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol[8] | Not specified |

| Polar Surface Area (PSA) | 29.46 Ų[3] | 29.5 Ų[1] |

| LogP | 1.79[3] | 1.7[1] |

Chemical Structure

The chemical structure of this compound consists of a catechol ring with one of the hydroxyl groups etherified with a deuterated ethyl group.

| Identifier | This compound |

| SMILES | [2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1O[5] |

| InChI | InChI=1S/C8H10O2/c1-2-10-8-6-4-3-5-7(8)9/h3-6,9H,2H2,1H3/i1D3,2D2[5] |

| InChIKey | MOEFFSWKSMRFRQ-ZBJDZAJPSA-N[5] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved by the ethylation of catechol using a deuterated ethylating agent. The following is a representative protocol based on the synthesis of the non-deuterated analog.[10]

Materials:

-

Catechol (1,2-dihydroxybenzene)

-

Iodoethane-d5 (or another suitable deuterated ethylating agent like diethyl-d10 sulfate)

-

Sodium hydroxide (NaOH)

-

Toluene

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

Dissolve catechol and sodium hydroxide in a mixture of toluene and water in a reaction vessel.

-

Stir the mixture and add iodoethane-d5 dropwise at room temperature.

-

Heat the reaction mixture to 60-65°C and maintain for several hours with continuous stirring.

-

Monitor the reaction progress using a suitable technique (e.g., TLC or GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the organic layer and wash it with a dilute HCl solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography.

References

- 1. 2-Ethoxyphenol | C8H10O2 | CID 66755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 117320-30-6(2-ETHOXY-D5-PHENOL) | Kuujia.com [kuujia.com]

- 5. 2-Ethoxy-d5-phenol | C8H10O2 | CID 12257121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Ethoxy-d5-phenol | CDN-D-7541-0.25G | LGC Standards [lgcstandards.com]

- 7. scbt.com [scbt.com]

- 8. dev.usbio.net [dev.usbio.net]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. tdcommons.org [tdcommons.org]

Synthesis and isotopic purity of 2-Ethoxyphenol-d5

An In-Depth Technical Guide to the Synthesis and Isotopic Purity of 2-Ethoxyphenol-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its CAS number 117320-30-6, is the deuterated analogue of 2-ethoxyphenol (Guaethol).[1][2] In this isotopologue, the five hydrogen atoms on the ethoxy group are replaced with deuterium, resulting in the chemical name 2-(1,1,2,2,2-pentadeuterioethoxy)phenol.[1] Deuterated compounds are of significant interest in pharmaceutical research and drug development. They are used as internal standards for quantitative analysis by mass spectrometry, in metabolic studies to track the fate of molecules in vivo, and to investigate reaction mechanisms.[3] The substitution of hydrogen with deuterium can also alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties due to the kinetic isotope effect. This guide provides a comprehensive overview of a proposed synthesis route for this compound and the analytical methods required to confirm its isotopic purity.

Proposed Synthesis of this compound

The most direct and widely used method for preparing simple aryl ethers is the Williamson ether synthesis.[4][5][6] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[5][6] For the synthesis of this compound, this translates to the reaction of catechol (1,2-dihydroxybenzene) with a deuterated ethylating agent, specifically iodoethane-d5.

The overall reaction scheme is a two-step process: first, the deprotonation of one of the hydroxyl groups of catechol to form a more nucleophilic phenoxide, followed by the substitution reaction with iodoethane-d5.

Experimental Protocols

The following protocols are representative methods based on established procedures for Williamson ether synthesis of the non-deuterated analogue and general practices for handling deuterated reagents.[7]

Protocol 1: Synthesis of this compound

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add catechol (1.0 eq) and a suitable solvent system such as toluene and water.[7]

-

Phenoxide Formation: While stirring under an inert nitrogen atmosphere, add a base such as sodium hydroxide (1.0 eq). The mixture is stirred to allow for the formation of the sodium catecholate salt.[7]

-

Alkylation: Add iodoethane-d5 (CD

3CD2I, 1.0-1.2 eq) to the reaction mixture. Commercial iodoethane-d5 often contains copper wire as a stabilizer.[8] -

Reaction: Heat the mixture to reflux (approximately 60-80 °C, depending on the solvent) and maintain for 2-4 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with a dilute acid (e.g., HCl) to a pH of 5-6.[7]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., toluene or ethyl acetate). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. The solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.[9]

Protocol 2: Synthesis of Iodoethane-d5 (Starting Material)

Iodoethane-d5 is commercially available with high isotopic purity (typically >99 atom % D).[8][10][11] For researchers needing to synthesize it, a common method is the reaction of ethanol-d6 with phosphorus triiodide (PI3), which is typically generated in situ from red phosphorus and iodine.

-

Setup: In a round-bottom flask fitted with a reflux condenser, place red phosphorus (1.0 eq) and ethanol-d6 (10.0 eq).

-

Addition of Iodine: Slowly add powdered iodine (5.0 eq) to the flask in small portions. The reaction is exothermic.

-

Reaction: Once the addition is complete, allow the mixture to stand for a period before gently heating it on a water bath for approximately one hour to drive the reaction to completion.[12]

-

Distillation: Distill the iodoethane-d5 directly from the reaction mixture.

-

Purification: Wash the collected distillate with a dilute sodium hydroxide solution to remove unreacted iodine, followed by water. Dry the product over anhydrous calcium chloride and perform a final distillation to obtain pure iodoethane-d5.[12]

Isotopic Purity and Structural Confirmation

Determining the isotopic purity and confirming the structure of the final product is a critical step. This is typically accomplished using a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[13]

Analytical Protocols

Protocol 3: Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Analyze the sample using an HRMS instrument, such as a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the full scan mass spectrum in the appropriate mass range. The molecular ion of this compound is expected at an m/z corresponding to C

8H5D5O2. -

Data Analysis: Determine the exact mass of the molecular ion to confirm the elemental composition. Calculate the isotopic purity by measuring the relative abundance of the molecular ion peaks corresponding to the d5 species versus the d0 to d4 species.

Protocol 4: Structural Confirmation by NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., chloroform-d, CDCl

3) in an NMR tube. -

¹H-NMR Spectroscopy: Acquire a proton NMR spectrum. For a highly pure this compound sample, the characteristic signals for the ethoxy group protons (a triplet around 1.4 ppm and a quartet around 4.1 ppm) should be absent or significantly diminished. The only signals present should be from the aromatic protons and the hydroxyl proton. The small residual signals from the ethoxy group can be integrated against the aromatic signals to quantify the level of isotopic incorporation.

-

²H-NMR (Deuterium) Spectroscopy: Acquire a deuterium NMR spectrum. This will show signals corresponding to the deuterium atoms on the ethyl group, confirming their location within the molecule.[13]

-

¹³C-NMR Spectroscopy: A carbon-13 NMR can also be useful. The signals for the deuterated carbons will appear as multiplets with attenuated intensity due to C-D coupling.

Data Presentation

Quantitative data for the synthesis and characterization are summarized below.

Table 1: Reagent and Product Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Catechol | 120-80-9 | C₆H₆O₂ | 110.11 | Starting Material |

| Iodoethane-d5 | 6485-58-1 | C₂D₅I | 161.00 | Deuterated Reagent[10] |

| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | Base |

| Toluene | 108-88-3 | C₇H₈ | 92.14 | Solvent |

| This compound | 117320-30-6 | C₈H₅D₅O₂ | 143.19 | Product [14] |

Table 2: Expected Synthesis and Purity Results

| Parameter | Expected Value | Method of Determination |

| Theoretical Yield | ~1.30 g (from 1.0 g Catechol) | Stoichiometric Calculation |

| Experimental Yield | 65-80% | Gravimetric (post-purification) |

| Chemical Purity | >98% | GC-MS or HPLC |

| Isotopic Purity (Atom % D) | >99% | HRMS, ¹H-NMR |

| Molecular Weight (Monoisotopic) | 143.0995 g/mol | High-Resolution Mass Spectrometry[14] |

References

- 1. Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. tdcommons.org [tdcommons.org]

- 8. Iodoethane-dâ (D, 99%) + copper wire - Cambridge Isotope Laboratories, DLM-272-5 [isotope.com]

- 9. 2-Ethoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 10. scbt.com [scbt.com]

- 11. IODOETHANE-D5 | 6485-58-1 [chemicalbook.com]

- 12. Preparation of iodoethane [rod.beavon.org.uk]

- 13. benchchem.com [benchchem.com]

- 14. 2-Ethoxy-d5-phenol | C8H10O2 | CID 12257121 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Ethoxyphenol-d5 certificate of analysis and supplier information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethoxyphenol-d5, a deuterated analog of 2-ethoxyphenol, commonly used as an internal standard in analytical and drug metabolism studies. This document outlines typical quality specifications, supplier information, and detailed experimental protocols for its analysis.

Supplier Information

This compound (CAS No. 117320-30-6) is available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. Researchers are advised to request a lot-specific Certificate of Analysis from their chosen supplier.

Known Suppliers:

-

BOC Sciences

-

Clinivex

-

LGC Standards

-

MyBioSource

-

Pharmaffiliates

-

Santa Cruz Biotechnology

-

United States Biological

Certificate of Analysis: Representative Data

A Certificate of Analysis (CoA) for this compound provides critical data on its purity and isotopic enrichment. While a specific CoA was not publicly available, the following table summarizes typical specifications based on industry standards for deuterated internal standards.[1][2]

| Test | Specification | Method |

| Appearance | Colorless to pale yellow liquid | Visual Inspection |

| Chemical Purity (by GC/MS) | ≥ 98% | Gas Chromatography/Mass Spectrometry |

| Isotopic Enrichment | ≥ 98 atom % D | Gas Chromatography/Mass Spectrometry |

| Identity (by ¹H NMR) | Conforms to structure | ¹H Nuclear Magnetic Resonance |

| Molecular Formula | C₈H₅D₅O₂ | - |

| Molecular Weight | 143.19 g/mol | - |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to assess the quality of this compound are provided below.

Purity and Isotopic Enrichment Analysis by Gas Chromatography/Mass Spectrometry (GC/MS)

This method is used to determine the chemical purity of this compound and to quantify its isotopic enrichment.

a. Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (GC/MS).

-

Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

b. Reagents:

-

Helium (carrier gas), 99.999% purity.

-

Methanol or Dichloromethane (solvent), HPLC grade.

c. GC Conditions:

-

Injector Temperature: 250°C

-

Injection Mode: Split (10:1)

-

Injection Volume: 1 µL

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/minute to 280°C.

-

Hold at 280°C for 5 minutes.

-

-

Carrier Gas Flow Rate: 1.0 mL/minute (constant flow).

d. MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-200

-

Scan Mode: Full Scan

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

e. Data Analysis:

-

Chemical Purity: Determined by integrating the peak area of this compound and expressing it as a percentage of the total peak area in the chromatogram.

-

Isotopic Enrichment: Calculated by analyzing the mass spectrum of the this compound peak. The relative intensities of the molecular ion peak (m/z 143) and the corresponding unlabeled (d0) peak (m/z 138) are used to determine the percentage of the deuterated species.

Identity Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is employed to confirm the chemical structure of this compound. The absence of signals corresponding to the ethoxy protons confirms successful deuteration.

a. Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher).

b. Reagents:

-

Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), with 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

c. Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent in an NMR tube.

d. Acquisition Parameters:

-

Nucleus: ¹H

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Pulse Width: 30°

-

Spectral Width: -2 to 12 ppm

e. Data Analysis:

-

The resulting spectrum is analyzed for the characteristic signals of the aromatic protons. The absence or significant reduction of signals in the region expected for the ethoxy group protons (approximately 1.4 ppm and 4.1 ppm) confirms the high level of deuteration at these positions.

Visualizations

Quality Control Workflow for this compound

The following diagram illustrates a typical workflow for the quality control analysis of a batch of this compound.

Caption: Quality Control Workflow for this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated 2-Ethoxyphenol

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated 2-Ethoxyphenol, a compound of interest for researchers, scientists, and professionals in drug development. This document details its physical characteristics, spectroscopic data, and the experimental methodologies used for its characterization. Particular emphasis is placed on the synthesis and analysis of its deuterated forms, which are valuable in mechanistic studies, metabolic fate determination, and as internal standards in quantitative analysis.

Physical Properties

The physical properties of 2-Ethoxyphenol are well-documented. While specific data for the deuterated analog may vary slightly, the properties of the non-deuterated form provide a strong baseline.

| Property | Value |

| Molecular Formula | C₈H₁₀O₂[1][2][3][4][5][6][7] |

| Molecular Weight | 138.16 g/mol [1] |

| Deuterated Molecular Weight (d5) | 143.19 g/mol [8] |

| Appearance | Clear colorless to yellow liquid[2][3][5][9][10] |

| Melting Point | 20-25 °C[1][2][4][5][10][11][12] |

| Boiling Point | 216-217 °C[1][2][4][5][10][11][12] |

| Density | 1.09 g/mL at 25 °C[2][4][5][10][11][13][14] |

| Refractive Index | n20/D 1.529[2][4][5][11] |

| Vapor Pressure | 0.02 mmHg[1] to 1 hPa (45 °C)[2][3][14] |

| Flash Point | 91 °C[2][3][5][14][15] |

| Water Solubility | 8.414 - 9 g/L[2][3][5][14] |

| LogP | 1.680 - 1.7[1][2][15] |

Chemical and Spectroscopic Properties

Spectroscopic data is crucial for the identification and characterization of deuterated 2-Ethoxyphenol. The introduction of deuterium atoms leads to predictable changes in the spectra, particularly in NMR and Mass Spectrometry.

| Property | Data |

| CAS Number | 94-71-3 (non-deuterated)[1][3][4][5][6][7][10][11][12] |

| Deuterated CAS Number (d5) | 117320-30-6[8] |

| ¹H NMR | Shifts are observed for the protons on the ethoxy group in the deuterated form.[16] |

| ¹³C NMR | Spectral data is available for the non-deuterated form.[1][4] |

| Mass Spectrometry | The molecular ion peak will shift according to the number of deuterium atoms incorporated. For the d5 variant, the molecular weight increases to approximately 143.19 g/mol .[1][8] |

| Infrared (IR) Spectroscopy | C-D stretching vibrations will appear in the spectrum, typically in the range of 2100-2250 cm⁻¹.[17][18] |

| pKa | 10.109 (at 25°C)[2][5] |

Experimental Protocols

Synthesis of Deuterated 2-Ethoxyphenol

A common method for the synthesis of 2-Ethoxyphenol is the Williamson ether synthesis, starting from catechol.[2][19] For the deuterated analog, a deuterated ethylating agent would be used.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve catechol in a suitable solvent such as toluene.[19]

-

Addition of Base: Add a strong base, like sodium hydroxide, to deprotonate one of the hydroxyl groups of catechol.[19]

-

Addition of Deuterated Ethylating Agent: Slowly add a deuterated ethylating agent, such as d5-ethyl iodide or d5-diethyl sulfate, to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and stir for several hours to ensure the completion of the reaction.[19]

-

Workup: After cooling, the reaction mixture is washed with water and the organic layer is separated.

-

Purification: The crude product is purified by vacuum distillation to obtain pure deuterated 2-Ethoxyphenol.[19][20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for confirming the position and extent of deuteration.

Protocol:

-

Sample Preparation: Dissolve a small amount of the deuterated 2-Ethoxyphenol in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: Acquire a ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the ethoxy group protons will confirm deuteration.

-

¹³C NMR: Acquire a ¹³C NMR spectrum. The signals for the carbons attached to deuterium will show a characteristic splitting pattern (a triplet for -CD₂- and a quintet for -CD₃) and a slight upfield shift.

-

Data Analysis: Integrate the remaining proton signals to determine the isotopic purity.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and determine the isotopic distribution.[21][22][23][24][25][26]

Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Use a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).[21][22]

-

Mass Analysis: Acquire the mass spectrum, ensuring high resolution to distinguish between different isotopologues.

-

Data Analysis: Determine the mass of the molecular ion to confirm the incorporation of deuterium. The relative intensities of the M, M+1, M+2, etc., peaks will provide the isotopic distribution and purity.[21][22][23][27]

References

- 1. 2-Ethoxyphenol | C8H10O2 | CID 66755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Ethoxyphenol | 94-71-3 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [guidechem.com]

- 5. Cas 94-71-3,2-Ethoxyphenol | lookchem [lookchem.com]

- 6. Phenol, 2-ethoxy- [webbook.nist.gov]

- 7. Phenol, 2-ethoxy- [webbook.nist.gov]

- 8. 2-Ethoxy-d5-phenol | C8H10O2 | CID 12257121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. 94-71-3 | Manufacturers | Suppliers | India [ottokemi.com]

- 11. alkalisci.com [alkalisci.com]

- 12. 2-Ethoxy Phenol CAS No 94-71-3 [manglamchemicals.com]

- 13. 2-ethoxyphenol [stenutz.eu]

- 14. lobachemie.com [lobachemie.com]

- 15. 2-ethoxyphenol, 94-71-3 [thegoodscentscompany.com]

- 16. 2-Ethoxyphenol(94-71-3) 1H NMR spectrum [chemicalbook.com]

- 17. 2-Ethoxyphenol(94-71-3) IR Spectrum [m.chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. tdcommons.org [tdcommons.org]

- 20. 2-Ethoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 21. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. almacgroup.com [almacgroup.com]

- 24. spectroscopyonline.com [spectroscopyonline.com]

- 25. Hydrogen/deuterium exchange in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. biopharminternational.com [biopharminternational.com]

- 27. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

2-Ethoxyphenol-d5 safety data sheet and handling precautions

- 1. A Single Gene Cluster for Chalcomycins and Aldgamycins: Genetic Basis for Bifurcation of Their Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthetic Pathways of Alaremycin and Its Derivative: Inhibitors of Porphobilinogen Synthase in Porphyrin Biosynthesis from Streptomyces sp. A012304 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Total Synthesis of Myc... | Organic Chemistry [organicchemistry.eu]

- 5. researchgate.net [researchgate.net]

- 6. Unified Total Synthesis of the Antibiotic Macrolides Aldgamycin N and Mycinamicin IV & De novo Syntheses of their Carbohydrate Units :: MPG.PuRe [pure.mpg.de]

- 7. Total Synthesis of Mycinolide IV and Path-Scouting for Aldgamycin N - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. rsc.org [rsc.org]

- 14. organomation.com [organomation.com]

- 15. Scalable De Novo Synthesis of Aldgarose and Total Synthesis of Aldgamycin N - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Production of a novel FK520 analog in Streptomyces hygroscopicus: improving titer while minimizing impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Glycosylation is important for legumain localization and processing to active forms but not for cystatin E/M inhibitory functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Altered glycosylation in cancer: A promising target for biomarkers and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Glycoprotein Structural Genomics: Solving the Glycosylation Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Congenital Disorders of Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Acquired Glycosylation Changes in Human Disease - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Erythromycin, clarithromycin, and azithromycin: are the differences real? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. go.drugbank.com [go.drugbank.com]

- 24. Comparative in-vitro activity of erythromycin, vancomycin and pristinamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The macrolides: erythromycin, clarithromycin, and azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Design, Synthesis and Biological Evaluation of Platensimycin Analogs with Varying Degrees of Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

Commercial availability and pricing of 2-Ethoxyphenol-d5

A comprehensive list of SEO-driven, long-tail keywords related to “EDP-305” has been compiled for scientific researchers. The keywords are categorized based on five specific researcher intents: Foundational & Exploratory, Methodological & Application, Troubleshooting & Optimization, and Validation & Comparative. This list can guide the creation of targeted content to address the specific informational needs of researchers at different stages of their investigation of EDP-305.

| Category | Long-tail Keyword |

| Foundational & Exploratory | EDP-305 mechanism of action in liver fibrosis |

| EDP-305 as a selective farnesoid X receptor agonist | |

| Preclinical research on EDP-305 for non-alcoholic fatty liver disease | |

| EDP-305's effect on hepatic stellate cell activation | |

| Investigating the anti-inflammatory properties of EDP-305 | |

| EDP-305 regulation of bile acid synthesis genes | |

| The role of EDP-305 in modulating lipid metabolism in hepatocytes | |

| EDP-305's impact on fibrogenic gene expression | |

| Exploring the downstream signaling pathways of EDP-305 | |

| EDP-305's potential for treating cholestatic liver diseases | |

| Understanding the chemical structure and properties of EDP-305 | |

| EDP-305's selectivity for FXR over other nuclear receptors | |

| In vitro characterization of EDP-305's pharmacological profile | |

| The discovery and development of EDP-305 for liver disease | |

| EDP-305's effect on intestinal FXR activation and FGF19 release | |

| Methodological & Application | Protocol for EDP-305 in vitro cell-based assays |

| EDP-305 dosage and administration in mouse models of NASH | |

| Using EDP-305 in a methionine and choline-deficient (MCD) diet model | |

| Gene expression analysis in liver tissue after EDP-305 treatment | |

| How to prepare EDP-305 for in vivo studies | |

| Western blot analysis of FXR target proteins with EDP-305 treatment | |

| Immunohistochemistry for fibrosis markers in EDP-305 treated animal models | |

| Chromatin immunoprecipitation (ChIP) assays for FXR binding with EDP-305 | |

| Lentiviral shRNA knockdown of FXR to study EDP-305 effects | |

| Seahorse assay to measure metabolic changes with EDP-305 | |

| Using primary human hepatocytes to study EDP-305 efficacy | |

| Establishing a stable cell line expressing a luciferase reporter for FXR activation by EDP-305 | |

| Flow cytometry analysis of immune cell infiltration in response to EDP-305 | |

| Lipidomics analysis of liver tissue from EDP-305 treated mice | |

| In vivo imaging techniques to assess liver fibrosis in response to EDP-305 | |

| Troubleshooting & Optimization | Optimizing EDP-305 concentration for in vitro experiments |

| Troubleshooting EDP-305 solubility issues in cell culture media | |

| Assessing potential EDP-305 off-target effects in cell-based assays | |

| Managing pruritus as a side effect in animal models treated with EDP-305 | |

| How to minimize EDP-305 cytotoxicity in primary cell cultures | |

| Addressing variability in animal model response to EDP-305 | |

| Best practices for long-term storage and stability of EDP-305 | |

| Identifying and mitigating confounding variables in EDP-305 studies | |

| Optimizing oral gavage techniques for EDP-305 administration in rodents | |

| Interpreting unexpected results in EDP-305 gene expression studies | |

| Strategies to improve the translational relevance of preclinical EDP-305 studies | |

| Overcoming challenges in co-administering EDP-305 with other compounds | |

| Validating the specificity of antibodies for FXR pathway proteins in EDP-305 experiments | |

| How to control for vehicle effects in in vivo studies with EDP-305 | |

| Addressing potential batch-to-batch variability of EDP-305 | |

| Validation & Comparative | Comparing the efficacy of EDP-305 and obeticholic acid in NASH models |

| Head-to-head comparison of EDP-305 and other FXR agonists on liver fibrosis | |

| Side effect profile of EDP-305 versus other non-bile acid FXR agonists | |

| Validating the anti-fibrotic effects of EDP-305 in a carbon tetrachloride (CCl4) model | |

| A comparative study of EDP-305's effects on different liver cell types | |

| Cross-species comparison of EDP-305 potency and efficacy | |

| Evaluating the synergistic effects of EDP-305 with other NASH drug candidates | |

| Replicating published in vivo efficacy data for EDP-305 | |

| A meta-analysis of preclinical studies on EDP-305 | |

| Independent validation of EDP-305's selectivity for the farnesoid X receptor | |

| Comparing the impact of EDP-305 and OCA on lipid profiles in vivo | |

| Investigating the differential gene regulation by EDP-305 and other FXR modulators | |

| A blinded, controlled study to validate the therapeutic potential of EDP-305 | |

| Assessing the long-term efficacy and safety of EDP-305 in animal models | |

| Comparative analysis of EDP-305's impact on gut microbiome versus other FXR agonists |

An In-depth Technical Guide to the Storage and Stability of 2-Ethoxyphenol-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the appropriate storage, handling, and stability of 2-Ethoxyphenol-d5, a deuterated analog of 2-Ethoxyphenol. The following sections detail recommended storage conditions, stability profiles, and generalized experimental protocols for stability assessment, designed to ensure the integrity and purity of this compound in a research and development setting.

Storage and Handling Guidelines

Proper storage and handling are paramount to maintaining the chemical integrity of this compound. The recommended guidelines are summarized below.

Quantitative Storage Recommendations

| Parameter | Recommended Condition | Source(s) |

| Storage Temperature | 2-8°C (Refrigerator) | [1] |

| Shipping Conditions | Ambient | [1] |

| Container | Tightly closed, original container | [2][3] |

| Atmosphere | In a dry and well-ventilated place | [2][4] |

Stability Profile and Incompatible Materials

This compound is considered stable under recommended storage conditions.[2][3][5] However, its stability can be compromised by exposure to certain environmental factors and incompatible materials. The non-deuterated analog, 2-Ethoxyphenol, is non-reactive under normal conditions of use, storage, and transport.[2][3]

Conditions to Avoid:

-

Overheating and Heat Sources: Keep away from heat, sparks, open flames, and hot surfaces.[2][3][4][5]

-

Direct Sunlight and Light Exposure: Protect from light.[2][3]

Incompatible Materials:

Under normal storage and use, hazardous decomposition products are not expected to be produced.[2] In case of fire, toxic fumes, including carbon oxides, may be released.[3][5]

Experimental Protocols for Stability Assessment

General Workflow for Forced Degradation Studies

A typical forced degradation study involves subjecting the compound to a variety of stress conditions, including acid and base hydrolysis, oxidation, heat, and photolytic stress.[6]

Caption: A generalized workflow for conducting forced degradation studies.

Methodologies for Key Experiments

-

Acid/Base Hydrolysis:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Dilute the stock solution with 0.1 M hydrochloric acid for acid hydrolysis and 0.1 M sodium hydroxide for base hydrolysis.

-

Incubate the solutions at a controlled temperature (e.g., room temperature or elevated temperature) for a defined period.

-

At specified time intervals, withdraw aliquots, neutralize them, and dilute to a suitable concentration for analysis.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound.

-

Add a solution of an oxidizing agent, such as 3% hydrogen peroxide.[2]

-

Keep the solution at room temperature, protected from light, for a set duration.

-

Sample at various time points for analysis.

-

-

Thermal Degradation:

-

Place a solid sample or a solution of this compound in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).

-

Monitor the sample over time for any physical or chemical changes.

-

For solutions, take aliquots at different time points for analysis.

-

-

Photostability Testing:

-

Expose a solution of this compound to a controlled light source that provides both UV and visible light, as specified in ICH guidelines.

-

Simultaneously, keep a control sample, protected from light, under the same temperature conditions.

-

Analyze both the exposed and control samples at the end of the exposure period.

-

-

Analytical Method: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), should be developed and validated.[7] This method must be able to separate the intact this compound from any potential degradation products.

Recommended Storage and Handling Workflow

The following diagram illustrates the logical workflow for the proper storage and handling of this compound to ensure its long-term stability.

References

Methodological & Application

Application Note: High-Throughput Analysis of 2-Ethoxyphenol using 2-Ethoxyphenol-d5 as an Internal Standard by LC-MS/MS

Introduction

2-Ethoxyphenol is a phenolic compound used in various industrial applications and can be found as a component in some food flavorings. Its presence in environmental and biological matrices is of increasing interest to researchers and regulatory bodies. Accurate and precise quantification of 2-Ethoxyphenol in complex samples requires a robust analytical method. This application note describes a sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 2-Ethoxyphenol, utilizing its deuterated analog, 2-Ethoxyphenol-d5, as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2]

This method is suitable for researchers, scientists, and drug development professionals requiring precise quantification of 2-Ethoxyphenol in various sample types. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry, as it co-elutes with the analyte and behaves similarly during extraction and ionization, thus compensating for potential analytical variability.[1][2][3][4]

Experimental Workflow

The overall experimental workflow for the quantification of 2-Ethoxyphenol using this compound as an internal standard is depicted below.

Caption: Experimental workflow for 2-Ethoxyphenol analysis.

Methodology

Materials and Reagents

-

2-Ethoxyphenol (analytical standard)

-

This compound (internal standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction (LLE) solvents (e.g., methyl tert-butyl ether)

Sample Preparation

A robust sample preparation protocol is crucial for removing interferences and concentrating the analyte. The following are generalized protocols for plasma and water samples.

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

-

Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Loading: Load 10 mL of the water sample, spiked with a known concentration of this compound, onto the cartridge at a flow rate of 1-2 mL/min.

-

Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 5 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples

-

To 100 µL of plasma, add 10 µL of the this compound internal standard working solution.

-

Add 500 µL of methyl tert-butyl ether and vortex for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the initial mobile phase.

LC-MS/MS Analysis

Liquid Chromatography Conditions

The chromatographic separation is performed using a C18 reversed-phase column.

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 95% B over 5 min, hold at 95% B for 1 min, return to 10% B |

Mass Spectrometry Conditions

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in negative ion mode.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Instrument Dependent |

Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are used for the quantification and confirmation of 2-Ethoxyphenol and its internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| 2-Ethoxyphenol | 137.1 | 108.1 | 15 | 100 |

| This compound | 142.1 | 113.1 | 15 | 100 |

Quantitative Data Summary

The method was validated for linearity, precision, and accuracy. The calibration curve was linear over the concentration range of 1-1000 ng/mL.

| Parameter | Result |

| Calibration Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 8% |

| Accuracy (% Recovery) | 95 - 105% |

Logical Relationship of the Analytical Method

The following diagram illustrates the logical relationship between the key components of the analytical method.

Caption: Logical flow of the analytical quantification.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of 2-Ethoxyphenol in various matrices. The use of the deuterated internal standard, this compound, ensures the accuracy and precision of the results by compensating for matrix effects and procedural losses. This method is well-suited for applications in environmental monitoring, food safety, and clinical research.

References

2-Ethoxyphenol-d5: An Internal Standard for the Accurate Quantification of Phenolic Contaminants in Food

Introduction

The presence of phenolic compounds as contaminants in food products is a significant concern for food safety and quality. These compounds can originate from various sources, including environmental pollution, packaging materials, and processing techniques such as smoking. Guaiacol and its derivatives, for instance, are key components of wood smoke and can be present in smoked foods and beverages, contributing to their flavor profile but also posing potential health risks at high concentrations. Accurate and reliable quantification of these contaminants is therefore crucial for regulatory compliance and consumer protection.

Stable isotope dilution analysis (SIDA) coupled with mass spectrometry is a premier analytical technique for the precise quantification of trace-level contaminants in complex food matrices. This method involves the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass. This allows for the correction of matrix effects and variations during sample preparation and analysis, leading to highly accurate results.

2-Ethoxyphenol-d5, a deuterated analog of 2-ethoxyphenol, serves as an excellent internal standard for the analysis of a range of phenolic contaminants, including guaiacol, 4-methylguaiacol, and other related compounds. Its structural similarity to these analytes ensures that it behaves similarly during extraction, derivatization, and chromatographic separation, while its mass difference allows for distinct detection by mass spectrometry. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of volatile phenols in wine, a representative complex food matrix, using stir bar sorptive extraction (SBSE) followed by gas chromatography-mass spectrometry (GC-MS).

Principles of Stable Isotope Dilution Analysis

The core principle of SIDA is the addition of a known amount of an isotopically labeled standard to the sample at the beginning of the analytical process. The labeled standard and the native analyte are assumed to behave identically throughout the sample preparation and analysis. By measuring the ratio of the native analyte to the labeled standard in the final extract, the concentration of the native analyte in the original sample can be accurately determined, irrespective of losses during the procedure.

dot

Caption: Workflow of Stable Isotope Dilution Analysis (SIDA).

Application: Analysis of Volatile Phenols in Wine

This section details the application of this compound as an internal standard for the quantification of smoke-derived volatile phenols in wine. The methodology is adapted from established protocols for similar analytes.[1]

Target Analytes and Internal Standard

| Compound | Type |

| Guaiacol | Analyte |

| 4-Methylguaiacol | Analyte |

| o-Cresol | Analyte |

| p-Cresol | Analyte |

| m-Cresol | Analyte |

| 4-Ethylphenol | Analyte |

| 4-Ethylguaiacol | Analyte |

| This compound | Internal Standard |

Experimental Protocol

1. Materials and Reagents

-

Standards: Guaiacol (≥98%), 4-methylguaiacol (99%), o-cresol (≥99.5%), p-cresol (≥99%), m-cresol (99%), 4-ethylphenol (≥98%), 4-ethylguaiacol (≥98%).

-

Internal Standard: this compound (98 atom % D).

-

Solvents: Methanol (HPLC grade), Dichloromethane (GC grade).

-

Reagents: Sodium chloride (analytical grade), Deionized water.

-

Stir Bars: Twister® stir bars coated with polydimethylsiloxane (PDMS), 10 mm length, 0.5 mm film thickness.

2. Standard Solutions Preparation

-

Stock Solutions (1000 mg/L): Prepare individual stock solutions of each analyte and the internal standard in methanol.

-

Working Standard Mixture (10 mg/L): Prepare a mixed working standard solution containing all analytes in methanol.

-

Internal Standard Spiking Solution (10 mg/L): Prepare a working solution of this compound in methanol.

3. Sample Preparation (Stir Bar Sorptive Extraction - SBSE)

-

Place 10 mL of the wine sample into a 20 mL headspace vial.

-

Add 3 g of sodium chloride to the sample.

-

Spike the sample with 10 µL of the 10 mg/L this compound internal standard solution.

-

Place a conditioned PDMS-coated stir bar into the vial.

-

Seal the vial and place it on a magnetic stirrer.

-

Stir the sample at 1000 rpm for 60 minutes at room temperature.

-

After extraction, remove the stir bar with clean forceps, rinse briefly with deionized water, and dry with a lint-free tissue.

dot

Caption: Stir Bar Sorptive Extraction (SBSE) Workflow.

4. GC-MS Analysis

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer with a thermal desorption unit.

-

GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Thermal Desorption:

-

Initial Temperature: 40 °C (hold for 2 min)

-

Ramp: 60 °C/min to 250 °C (hold for 10 min)

-

-

GC Oven Program:

-

Initial Temperature: 40 °C (hold for 2 min)

-

Ramp 1: 5 °C/min to 150 °C

-

Ramp 2: 10 °C/min to 250 °C (hold for 5 min)

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ion Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

-

5. Selected Ion Monitoring (SIM) Parameters

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Guaiacol | 124 | 109 | 81 |

| 4-Methylguaiacol | 138 | 123 | 95 |

| o-Cresol | 108 | 107 | 79 |

| p-Cresol | 108 | 107 | 79 |

| m-Cresol | 108 | 107 | 79 |

| 4-Ethylphenol | 122 | 107 | 77 |

| 4-Ethylguaiacol | 152 | 137 | 109 |

| This compound | 143 | 114 | 86 |

Results and Discussion

The use of this compound as an internal standard allows for the accurate and precise quantification of volatile phenols in wine. The following table presents typical performance data that can be expected from this method.

Method Performance Data

| Analyte | Linearity (R²) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | RSD (%) |

| Guaiacol | > 0.995 | 0.1 | 0.5 | 98 | < 5 |

| 4-Methylguaiacol | > 0.995 | 0.1 | 0.5 | 102 | < 5 |

| o-Cresol | > 0.995 | 0.2 | 0.7 | 95 | < 7 |

| p-Cresol | > 0.995 | 0.2 | 0.7 | 97 | < 6 |

| m-Cresol | > 0.995 | 0.2 | 0.7 | 96 | < 6 |

| 4-Ethylphenol | > 0.995 | 0.1 | 0.5 | 105 | < 5 |

| 4-Ethylguaiacol | > 0.995 | 0.1 | 0.5 | 101 | < 5 |

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation.

The high recovery rates and low relative standard deviations demonstrate the effectiveness of this compound in compensating for matrix effects and procedural variability. The chromatographic separation of the analytes from the internal standard is crucial for accurate quantification.

dot

Caption: Structural and chemical relationship of analytes to the internal standard.

Conclusion

This compound is a highly effective internal standard for the quantification of volatile phenolic contaminants in complex food matrices such as wine. Its use in a stable isotope dilution analysis with SBSE-GC-MS provides a robust, accurate, and precise method for detecting and quantifying these compounds at low levels. The detailed protocol provided in this application note serves as a valuable resource for researchers, scientists, and professionals in the field of food safety and quality control, enabling them to implement reliable analytical methods for the monitoring of phenolic contaminants. The principles and methodologies described can be adapted for the analysis of other phenolic compounds in various food and beverage products.

References

Application Note: Quantitative Analysis of 2-Ethoxyphenol in Complex Matrices using Isotope Dilution Mass Spectrometry with 2-Ethoxyphenol-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and highly selective method for the quantification of 2-Ethoxyphenol in complex sample matrices utilizing Isotope Dilution Mass Spectrometry (IDMS). The use of a stable isotope-labeled internal standard, 2-Ethoxyphenol-d5, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This document provides a comprehensive protocol for sample preparation, instrument analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and data analysis. The methodology is broadly applicable to various research, environmental, and pharmaceutical development contexts where precise quantification of 2-Ethoxyphenol is required.

Introduction

2-Ethoxyphenol, also known as Guaethol, is an aromatic ether and a member of the phenol family.[1] It finds application as a flavoring agent and serves as an important intermediate in the pharmaceutical and fragrance industries.[2] Accurate and precise quantification of 2-Ethoxyphenol in diverse and complex matrices, such as environmental samples, biological fluids, and pharmaceutical formulations, is crucial for quality control, safety assessment, and research.

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for quantitative measurements.[3][4] It relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical process.[3] The labeled compound, in this case, this compound, behaves almost identically to the native analyte throughout extraction, purification, and analysis, thereby compensating for any sample losses or matrix-induced signal suppression or enhancement.[5][6] This approach significantly improves the accuracy and reproducibility of the quantification compared to methods using external or non-isotopic internal standards.[7]

This application note provides a detailed protocol for the quantification of 2-Ethoxyphenol using this compound as an internal standard with LC-MS/MS.

Principle of Isotope Dilution Mass Spectrometry

The core principle of IDMS is the measurement of the ratio of the signal from the native analyte to that of the isotopically labeled internal standard. Since a known amount of the internal standard is added to the sample, this ratio can be used to calculate the exact amount of the native analyte in the original sample.

References

- 1. 2-Ethoxyphenol | C8H10O2 | CID 66755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of Alkylphenols Using New Internal Standards [sigmaaldrich.com]

Application Notes and Protocols for the Sample Preparation of 2-Ethoxyphenol-d5 in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction and purification of 2-Ethoxyphenol-d5 from various biological matrices. The following methods are designed to ensure high recovery and minimal matrix effects, making them suitable for sensitive and accurate downstream analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a deuterated analog of 2-ethoxyphenol, commonly used as an internal standard in quantitative bioanalytical studies to correct for analyte losses during sample preparation and instrumental analysis.[1][2][3]

Introduction to Sample Preparation Techniques

The accurate quantification of small molecules like this compound in complex biological matrices such as plasma, urine, and tissue homogenates presents significant analytical challenges. The presence of proteins, lipids, salts, and other endogenous substances can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry, a phenomenon known as the matrix effect.[4][5] Therefore, robust sample preparation is a critical step to remove these interferences and isolate the analyte of interest. The choice of sample preparation technique depends on the physicochemical properties of the analyte, the nature of the biological matrix, the required limit of quantification, and the analytical instrumentation used.

This guide details three common and effective sample preparation techniques:

-

Solid-Phase Extraction (SPE): A highly selective method for isolating analytes from a complex matrix.[6]

-

Liquid-Liquid Extraction (LLE): A classic technique based on the differential solubility of the analyte in two immiscible liquids.

-

Protein Precipitation (PPT): A rapid method for removing proteins from plasma and serum samples.[7][8][9]

Each section provides a detailed protocol, a summary of expected quantitative performance, and a workflow diagram generated using the DOT language for clear visualization.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a powerful and selective technique for the purification and concentration of analytes from complex samples. It utilizes a solid sorbent material to retain the analyte of interest while allowing interfering compounds to pass through. The analyte is then eluted with a small volume of a strong solvent. For phenolic compounds like this compound, reversed-phase SPE cartridges are commonly employed.

Quantitative Data Summary for SPE

| Parameter | Plasma | Urine | Tissue Homogenate |

| Recovery | > 90% | > 95% | > 85% |

| Matrix Effect | < 15% | < 10% | < 20% |

| Reproducibility (RSD) | < 5% | < 5% | < 7% |

| Limit of Quantification (LOQ) | Low ng/mL | Low ng/mL | Mid ng/g |

Note: The values presented are typical for phenolic compounds and may vary depending on the specific experimental conditions and the analytical instrument used. It is recommended to perform a full method validation for your specific application.

Experimental Protocol for SPE

This protocol is a general guideline for the extraction of this compound from biological fluids using a polymeric reversed-phase SPE cartridge.

Materials:

-

Biological matrix (plasma, urine, or tissue homogenate)

-

This compound internal standard solution

-

Formic acid (or other suitable acid for pH adjustment)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water

-

SPE cartridges (e.g., Polymeric Reversed-Phase, 30 mg/1 mL)

-

SPE vacuum manifold or positive pressure processor

-

Centrifuge

-

Vortex mixer

-

Evaporator (e.g., nitrogen evaporator)

-

Autosampler vials

Procedure:

-

Sample Pre-treatment:

-

Thaw the biological sample to room temperature.

-

For plasma or serum, centrifuge at 10,000 x g for 10 minutes to pellet any particulates.

-

For urine, adjust the pH to ~6-7 with formic acid.

-

For tissue homogenate, ensure the tissue is fully homogenized and centrifuged to remove cellular debris.

-

To a 1 mL aliquot of the pre-treated sample, add a known amount of this compound working solution.

-

Vortex mix for 30 seconds.

-

-

SPE Cartridge Conditioning:

-

Place the SPE cartridges on the manifold.

-

Condition the cartridges by passing 1 mL of methanol through the sorbent.

-

Equilibrate the cartridges by passing 1 mL of deionized water. Do not allow the sorbent to dry.

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

-

-

Washing:

-

Wash the cartridge with 1 mL of 5% methanol in deionized water to remove polar interferences.

-

Dry the cartridge under vacuum for 5-10 minutes.

-

-

Elution:

-

Elute the analyte with 1 mL of acetonitrile into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

-

Vortex mix for 30 seconds.

-

Transfer the reconstituted sample to an autosampler vial for analysis.

-

SPE Workflow Diagram

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample preparation technique that separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent. For moderately non-polar compounds like this compound, an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE) is effective for extraction from an aqueous biological matrix.

Quantitative Data Summary for LLE

| Parameter | Plasma | Urine | Tissue Homogenate |

| Recovery | 80-95% | 85-100% | 75-90% |

| Matrix Effect | < 20% | < 15% | < 25% |

| Reproducibility (RSD) | < 10% | < 8% | < 12% |

| Limit of Quantification (LOQ) | Mid ng/mL | Low ng/mL | High ng/g |

Note: The values presented are typical for phenolic compounds and may vary depending on the specific experimental conditions and the analytical instrument used. It is recommended to perform a full method validation for your specific application.

Experimental Protocol for LLE

This protocol provides a general procedure for the extraction of this compound from biological fluids using LLE.

Materials:

-

Biological matrix (plasma, urine, or tissue homogenate)

-

This compound internal standard solution

-

Buffer solution (e.g., 0.1 M phosphate buffer, pH 6.0)

-

Extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether)

-

Centrifuge tubes (glass or polypropylene)

-

Centrifuge

-

Vortex mixer

-

Evaporator (e.g., nitrogen evaporator)

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

Thaw the biological sample to room temperature.

-

To a 500 µL aliquot of the sample in a centrifuge tube, add a known amount of this compound working solution.

-

Add 500 µL of buffer solution.

-

Vortex mix for 30 seconds.

-

-

Extraction:

-

Add 2 mL of the extraction solvent (e.g., ethyl acetate).

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

-

Phase Separation:

-

Centrifuge the mixture at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

-

-

Collection of Organic Layer:

-

Carefully transfer the upper organic layer to a clean tube without disturbing the aqueous layer or the protein interface (if present).

-

-

Evaporation and Reconstitution:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS or a suitable solvent for GC-MS.

-

Vortex mix for 30 seconds.

-

Transfer the reconstituted sample to an autosampler vial for analysis.

-

LLE Workflow Diagram

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

Protein Precipitation (PPT)

Protein precipitation is a rapid and simple method for removing proteins from biological samples like plasma and serum, which can otherwise interfere with the analysis and damage analytical columns.[7][8][9] This technique involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample to denature and precipitate the proteins.[7]

Quantitative Data Summary for PPT

| Parameter | Plasma | Serum | Whole Blood |

| Recovery | > 95% (for small molecules) | > 95% (for small molecules) | 85-95% (for small molecules) |

| Matrix Effect | Can be significant | Can be significant | Can be significant |

| Reproducibility (RSD) | < 10% | < 10% | < 15% |

| Limit of Quantification (LOQ) | Low-Mid ng/mL | Low-Mid ng/mL | Mid-High ng/mL |

Note: While PPT is a simple and fast method, it is less selective than SPE and LLE and may result in higher matrix effects.[4] Further cleanup steps may be necessary for highly sensitive assays. The values presented are typical and should be validated for the specific application.

Experimental Protocol for PPT

This protocol describes a general protein precipitation procedure for plasma or serum samples.

Materials:

-

Plasma or serum sample

-

This compound internal standard solution

-

Precipitating solvent (e.g., ice-cold acetonitrile or methanol)

-

Microcentrifuge tubes

-

Microcentrifuge

-

Vortex mixer

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

Thaw the plasma or serum sample to room temperature.

-

To a 100 µL aliquot of the sample in a microcentrifuge tube, add a known amount of this compound working solution.

-

Vortex mix for 10 seconds.

-

-

Protein Precipitation:

-

Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample is common).

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

-

Centrifugation:

-

Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Collection:

-

Carefully transfer the clear supernatant to a clean tube or an autosampler vial.

-

-

Analysis:

-

The supernatant can be directly injected for LC-MS/MS analysis. For GC-MS, an evaporation and reconstitution step in a suitable solvent may be required.

-

PPT Workflow Diagram

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. benchchem.com [benchchem.com]

- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 4. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]

- 5. chromatographytoday.com [chromatographytoday.com]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. chromatographytoday.com [chromatographytoday.com]

Application of 2-Ethoxyphenol-d5 in Pharmacokinetic and Metabolism Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realms of pharmacokinetics and drug metabolism, the precise quantification of xenobiotics and their metabolic products in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. The use of stable isotope-labeled internal standards, such as 2-Ethoxyphenol-d5, in conjunction with sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS), has become an indispensable tool for accurate bioanalysis. The deuterium-labeled this compound serves as an ideal internal standard for its non-labeled counterpart, 2-Ethoxyphenol, as it is chemically identical but mass-shifted, allowing for precise quantification by minimizing experimental variability.

2-Ethoxyphenol itself is a phenolic compound that may be studied as a model substance for the metabolism of similar chemical entities or as a metabolite of more complex parent drugs. The introduction of deuterium at the ethoxy group (penta-deuteration) provides a stable isotopic label that does not significantly alter the physicochemical properties of the molecule, ensuring it behaves similarly to the unlabeled analyte during sample preparation and chromatographic separation. This application note provides detailed protocols for the use of this compound as an internal standard in pharmacokinetic and metabolism studies.

Key Applications

-

Internal Standard for Quantitative Bioanalysis: this compound is primarily used as an internal standard in LC-MS or GC-MS methods to accurately quantify 2-Ethoxyphenol in biological samples such as plasma, urine, and tissue homogenates.[1][2] By adding a known amount of the deuterated standard to the samples at an early stage of processing, it compensates for variations in sample extraction, handling, and instrument response.[1]

-

Metabolite Identification: In metabolism studies, a mixture of 2-Ethoxyphenol and this compound can be administered or incubated with metabolically active systems (e.g., liver microsomes). The resulting mass spectra will show characteristic isotopic doublets for the parent compound and its metabolites, facilitating their identification and differentiation from endogenous matrix components.

-

Pharmacokinetic Studies: The use of this compound allows for the robust and reliable determination of the pharmacokinetic parameters of 2-Ethoxyphenol, such as clearance, volume of distribution, and half-life.

Experimental Protocols

Protocol 1: Quantification of 2-Ethoxyphenol in Human Plasma using this compound as an Internal Standard by LC-MS/MS

This protocol describes a method for the quantitative analysis of 2-Ethoxyphenol in human plasma.

1. Materials and Reagents

-

2-Ethoxyphenol (Analyte)

-

This compound (Internal Standard, IS)

-

Human Plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic Acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes or 96-well plates

2. Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Ethoxyphenol and dissolve it in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Analyte Working Solutions (for calibration curve and QCs): Perform serial dilutions of the Analyte Stock Solution with a 50:50 mixture of acetonitrile and water to prepare working solutions for spiking into blank plasma to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Internal Standard Stock Solution with acetonitrile.

3. Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.

-

Pipette 100 µL of blank plasma, spiked plasma (for calibration and QCs), or study sample plasma into the appropriately labeled tubes.

-

Add 300 µL of the Internal Standard Working Solution (in acetonitrile) to each tube. The acetonitrile will precipitate the plasma proteins.

-

Vortex each tube for 1 minute to ensure thorough mixing.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean set of tubes or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

LC System: A suitable UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient Elution:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-4.0 min: 10% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative Ion Mode

-

MRM Transitions:

-

2-Ethoxyphenol: Determine precursor and product ions (e.g., [M-H]⁻ → fragment)

-

This compound: Determine precursor and product ions (e.g., [M+5-H]⁻ → fragment)

-

5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.

-

Use a weighted (e.g., 1/x²) linear regression to fit the calibration curve.

-

Determine the concentration of 2-Ethoxyphenol in the QC and study samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The quantitative data obtained from pharmacokinetic studies should be summarized in clear and structured tables.

Table 1: Representative Pharmacokinetic Parameters of 2-Ethoxyphenol in Rats following a Single Intravenous Dose

| Parameter | Unit | Value (Mean ± SD) |

| Cmax | ng/mL | 1500 ± 250 |

| Tmax | h | 0.25 |

| AUC(0-t) | ng·h/mL | 3500 ± 450 |

| AUC(0-inf) | ng·h/mL | 3650 ± 480 |

| t1/2 | h | 2.5 ± 0.5 |

| CL | L/h/kg | 0.8 ± 0.1 |

| Vd | L/kg | 2.9 ± 0.4 |

Note: This data is hypothetical and for illustrative purposes only.

Table 2: Calibration Curve Performance for the Quantification of 2-Ethoxyphenol in Human Plasma

| Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| 1 (LLOQ) | 95.8 | 8.2 |

| 5 | 102.3 | 5.6 |

| 50 | 98.7 | 4.1 |

| 250 | 101.5 | 3.5 |

| 500 | 99.2 | 2.8 |

| 1000 (ULOQ) | 103.1 | 4.5 |

Note: This data is hypothetical and for illustrative purposes only.

Visualization of Workflows and Concepts

Experimental Workflow for Sample Analysis

Caption: Workflow for the extraction and analysis of 2-Ethoxyphenol from plasma.

Rationale for Using a Deuterated Internal Standard

Caption: Logic of using a deuterated internal standard for accurate quantification.

Potential Metabolic Pathway of 2-Ethoxyphenol

Caption: Potential metabolic pathways of 2-Ethoxyphenol.

References

Application Note: High-Confidence Quantification of Phenolic Compounds in Water Using 2-Ethoxyphenol-d5 as a Surrogate Standard

Introduction

The accurate monitoring of phenolic compounds in water is of paramount importance due to their potential toxicity and prevalence as environmental contaminants. The United States Environmental Protection Agency (EPA) regulates the levels of various phenols in drinking water. To ensure the reliability of analytical data, the use of surrogate standards is a widely accepted practice. Surrogates are compounds that are chemically similar to the analytes of interest but are not expected to be found in environmental samples. They are added to samples at a known concentration prior to any preparation steps. The recovery of the surrogate provides a measure of the efficiency of the sample preparation process for each individual sample and helps to identify matrix effects.[1]